

An In-depth Technical Guide to 4-Bromo-2-iodophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-iodophenol**

Cat. No.: **B1279099**

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Bromo-2-iodophenol**, a significant compound in the fields of pharmaceutical synthesis, fine chemicals, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical and Physical Properties

4-Bromo-2-iodophenol is a di-halogenated phenol with the chemical formula C_6H_4BrI .^{[1][2]} ^[3] Its structure, featuring both a bromine and an iodine atom on the phenol ring, offers unique reactivity, making it a versatile intermediate for complex organic synthesis.^{[4][5]} The differential reactivity of the halogens allows for selective functionalization, which is crucial for constructing sophisticated molecular architectures.^[5]

Table 1: Quantitative Data for **4-Bromo-2-iodophenol**

Property	Value
Molecular Formula	C ₆ H ₄ BrIO ^[1] ^[2] ^[3]
Molecular Weight	298.90 g/mol ^[1]
CAS Number	207115-22-8 ^[1] ^[3] ^[4] ^[5] ^[6] ^[7] ^[8]
IUPAC Name	4-bromo-2-iodophenol ^[1] ^[7]
Appearance	White to light yellow/orange powder or crystal ^[6]
Purity	Typically >97% ^[6] ^[7]
Melting Point	72.0 - 76.0 °C ^[6]

Synthesis of 4-Bromo-2-iodophenol: Experimental Protocol

The synthesis of **4-Bromo-2-iodophenol** is a topic of significant interest to optimize for yield and purity.^[4] A common and effective method involves the regioselective bromination of 2-iodophenol. This approach leverages the directing effects of the hydroxyl group on the aromatic ring to introduce the bromine atom at the desired para-position.

Objective: To synthesize **4-Bromo-2-iodophenol** via electrophilic bromination of 2-iodophenol.

Materials and Reagents:

- 2-Iodophenol
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution

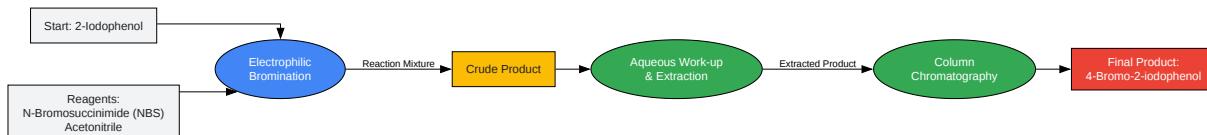
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-iodophenol (1 equivalent) in anhydrous acetonitrile.
- Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions over 15 minutes.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude **4-Bromo-2-iodophenol** can then be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
- Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Applications in Research and Development

4-Bromo-2-iodophenol is a strategically important building block with diverse applications:


- Pharmaceutical Synthesis: It serves as a critical intermediate in the synthesis of a wide range of pharmacologically active molecules, including potential anticancer agents,

antivirals, and compounds targeting neurological disorders.[4] The distinct halogen groups allow for participation in various cross-coupling reactions like Suzuki, Sonogashira, and Stille couplings, which are fundamental for creating complex drug scaffolds.[4]

- **Fine Chemicals and Agrochemicals:** This compound is utilized as a precursor for agrochemicals, such as pesticides and herbicides.[5][8] Its versatility also extends to the synthesis of specialty chemicals.[5]
- **Materials Science:** In the field of materials science, **4-Bromo-2-iodophenol** is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and conductive polymers.[9] The ability to selectively functionalize the molecule is key to designing materials with specific electronic and optical properties.[9]

Workflow and Pathway Visualizations

To illustrate a key process involving **4-Bromo-2-iodophenol**, a diagram of its synthesis workflow is provided below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Bromo-2-iodophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-iodophenol | C6H4BrIO | CID 10924532 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-bromo-2-iodophenol (C6H4BrIO) [pubchemlite.lcsb.uni.lu]
- 3. 2abiotech.net [2abiotech.net]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. 4-Bromo-2-iodophenol | 207115-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]
- 7. 4-Bromo-2-iodophenol | 207115-22-8 [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-iodophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1279099#4-bromo-2-iodophenol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1279099#4-bromo-2-iodophenol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com